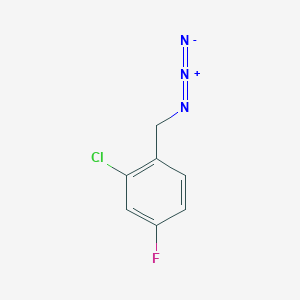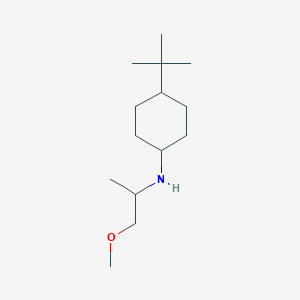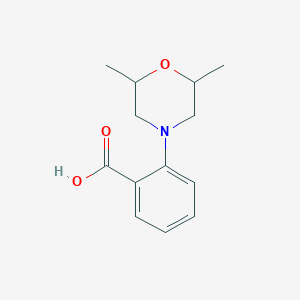
1-(Azidomethyl)-2-Chlor-4-Fluorbenzol
Übersicht
Beschreibung
1-(Azidomethyl)-2-chloro-4-fluorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with chlorine and fluorine atoms
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles and other heterocycles.
Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.
Biology and Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2-chloro-4-fluorobenzene typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-chloro-4-fluorobenzyl chloride with sodium azide in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via the displacement of the chloride ion by the azide ion, resulting in the formation of the desired azidomethyl compound.
Industrial Production Methods: Industrial production of 1-(Azidomethyl)-2-chloro-4-fluorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azidomethyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Huisgen Cycloaddition: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides with alkynes.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are typical reducing agents.
Major Products:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-2-chloro-4-fluorobenzene largely depends on the specific reactions it undergoes. For example, in the Huisgen cycloaddition, the azide group reacts with an alkyne to form a triazole ring, a process facilitated by copper(I) catalysts. The azide group can also be reduced to an amine, which can then participate in further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- 1-(Azidomethyl)-2-chlorobenzene
- 1-(Azidomethyl)-4-fluorobenzene
- 1-(Azidomethyl)-2,4-dichlorobenzene
Comparison: 1-(Azidomethyl)-2-chloro-4-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The combination of these substituents can also affect the compound’s physical properties, such as its boiling point and solubility, making it distinct from other azidomethyl-substituted benzenes.
Eigenschaften
IUPAC Name |
1-(azidomethyl)-2-chloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-7-3-6(9)2-1-5(7)4-11-12-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQEFVDUSTTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501277160 | |
| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622372-78-5 | |
| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622372-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Azidomethyl)-2-chloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501277160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B1461454.png)



![{1-[(3,4-Dichlorophenyl)methyl]-4-piperidyl}methylamine](/img/structure/B1461460.png)
![2-[4-(3-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461461.png)



![(prop-2-en-1-yl)({1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl})amine](/img/structure/B1461466.png)

